4-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride
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Overview
Description
4-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride is an organic compound belonging to the thiazolidinone class. It is a reagent used in various laboratory applications, including synthesis, purification, and detection of proteins and other substances. This compound is known for its versatility and reliability in scientific research.
Preparation Methods
The synthesis of 4-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride typically involves several steps. One common method starts with the reaction of 1-methyl-urea and oxalyl chloride, followed by further reaction steps to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process. Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.
Chemical Reactions Analysis
4-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Complex Formation: It can form complexes with metals, which are useful in catalysis and material science.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and purification processes.
Biology: The compound is employed in the study of cell proliferation, apoptosis, and other biochemical processes.
Industry: The compound is used in the textile industry for UV protection and antimicrobial treatment of fabrics.
Mechanism of Action
The mechanism of action of 4-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride involves its ability to interact with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes such as signal transduction, enzyme activity, and gene expression .
Comparison with Similar Compounds
Similar compounds to 4-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride include:
3-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride: This compound has a similar structure but with a methyl group substitution.
3-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride: Another variant with two methyl groups.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4S/c11-10(14)7-1-3-8(4-2-7)12-9(13)5-6-17(12,15)16/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSTYPDYLIUTEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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